

Technical Guide: Physicochemical and Application Properties of CY5.5-COOH Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CY5.5-COOH chloride

Cat. No.: B8058614

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and a common application workflow for **CY5.5-COOH chloride**, a near-infrared (NIR) fluorescent dye. The information herein is intended to support researchers and professionals in the fields of bioconjugation, fluorescence imaging, and drug development.

Core Physicochemical Properties

CY5.5-COOH chloride, also known as Cyanine5.5 carboxylic acid, is a fluorescent dye characterized by its strong absorption and emission in the near-infrared spectrum.^{[1][2]} This property makes it particularly valuable for applications in biological systems where minimizing background autofluorescence is critical. The carboxylic acid functional group allows for covalent attachment to various biomolecules through the formation of stable amide or ester bonds.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **CY5.5-COOH chloride**.

Property	Value	Reference
Molar Extinction Coefficient	198,000 L·mol ⁻¹ ·cm ⁻¹	[3][4]
209,000 L·mol ⁻¹ ·cm ⁻¹	[5]	
Excitation Maximum (λ_{max})	~675 nm	[3]
Emission Maximum (λ_{em})	~694 nm	[3]
Molecular Formula	C ₄₀ H ₄₃ ClN ₂ O ₂	[4][5][6]
Molecular Weight	619.23 g/mol	[4][6]
Solubility	Soluble in organic solvents (DMSO, DMF)	[3][4][5][6]
Limited aqueous solubility	[3][5]	

Experimental Protocols

Determination of Molar Extinction Coefficient

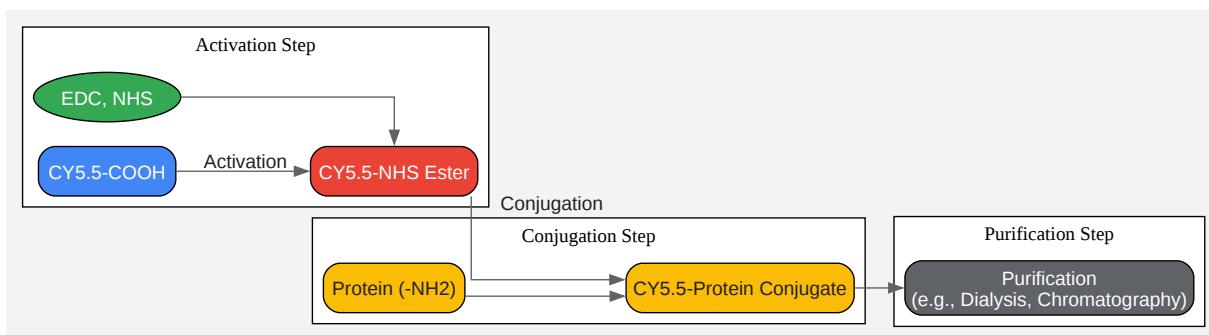
The molar extinction coefficient (ϵ) is a fundamental property of an absorbing species and is determined using the Beer-Lambert law. This protocol outlines the experimental procedure for determining the molar extinction coefficient of **CY5.5-COOH chloride** using a UV-Vis spectrophotometer.

Materials:

- **CY5.5-COOH chloride**
- High-purity solvent (e.g., DMSO or methanol)
- UV-Vis spectrophotometer
- Calibrated analytical balance
- Volumetric flasks
- Quartz cuvettes (typically with a 1 cm path length)

- Micropipettes

Procedure:


- Prepare a Stock Solution:
 - Accurately weigh a small amount of **CY5.5-COOH chloride** using an analytical balance.
 - Dissolve the weighed dye in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
- Prepare Serial Dilutions:
 - Perform a series of dilutions from the stock solution to create several solutions of decreasing, known concentrations.
- Spectrophotometer Setup:
 - Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the spectrophotometer to scan a range of wavelengths that includes the expected maximum absorbance (λ_{max}) of CY5.5-COOH (approximately 675 nm).
- Blank Measurement:
 - Fill a quartz cuvette with the pure solvent used for the dye solutions.
 - Place the cuvette in the spectrophotometer and record a baseline or "blank" measurement. This corrects for any absorbance from the solvent and the cuvette itself.
- Absorbance Measurements:
 - Starting with the most dilute solution, rinse the cuvette with a small amount of the solution, then fill the cuvette.
 - Place the cuvette in the spectrophotometer and measure the absorbance at the λ_{max} .

- Repeat this measurement for all the prepared solutions of known concentrations.
- Data Analysis:
 - Plot the measured absorbance at λ_{max} on the y-axis against the corresponding molar concentration on the x-axis.
 - According to the Beer-Lambert law ($A = \varepsilon bc$, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), this plot should yield a straight line passing through the origin.
 - Perform a linear regression on the data points. The slope of this line will be equal to the molar extinction coefficient multiplied by the path length (slope = εb).
 - Calculate the molar extinction coefficient by dividing the slope of the line by the path length of the cuvette (typically 1 cm).[\[7\]](#)

Bioconjugation Workflow

The carboxylic acid group of CY5.5-COOH can be activated to facilitate its conjugation to primary amines on biomolecules, such as the lysine residues of proteins. A common method for this is the formation of an N-hydroxysuccinimide (NHS) ester.

Activation and Conjugation of CY5.5-COOH

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. omichem.com [omichem.com]
- 4. Cyanine 5.5 carboxylic acid (A270153) | Antibodies.com [antibodies.com]
- 5. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 6. apexbt.com [apexbt.com]
- 7. smart.dhgate.com [smart.dhgate.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical and Application Properties of CY5.5-COOH Chloride]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8058614#cy5-5-cooh-chloride-molar-extinction-coefficient>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com